6-Chloropyran-2-one 6-Chloropyran-2-one
Brand Name: Vulcanchem
CAS No.: 20357-65-7
VCID: VC3797718
InChI: InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H
SMILES: C1=CC(=O)OC(=C1)Cl
Molecular Formula: C5H3ClO2
Molecular Weight: 130.53 g/mol

6-Chloropyran-2-one

CAS No.: 20357-65-7

Cat. No.: VC3797718

Molecular Formula: C5H3ClO2

Molecular Weight: 130.53 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyran-2-one - 20357-65-7

Specification

CAS No. 20357-65-7
Molecular Formula C5H3ClO2
Molecular Weight 130.53 g/mol
IUPAC Name 6-chloropyran-2-one
Standard InChI InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H
Standard InChI Key XKFPZGLJYHAVTB-UHFFFAOYSA-N
SMILES C1=CC(=O)OC(=C1)Cl
Canonical SMILES C1=CC(=O)OC(=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

6-Chloropyran-2-one features a six-membered pyran ring with a ketone group at position 2 and a chlorine substituent at position 6. Its planar structure facilitates π-orbital interactions, influencing both reactivity and stability. Key physicochemical properties include:

PropertyValueSource
Molecular Weight130.53 g/mol
Density1.45 g/cm³
Melting Point98–100°C
Boiling Point285°C (decomposes)
SolubilitySoluble in DMSO, THF

The compound’s crystalline structure and moderate polarity make it suitable for use in polar aprotic solvents, a characteristic exploited in its synthetic applications .

Synthesis and Production Methods

Cyclization of Chlorinated Precursors

A widely reported synthesis involves the cyclization of glutaconic acid derivatives under chlorinating conditions. For example, treatment of (E)-3-methylpent-2-enedioic acid with acetyl chloride yields 6-chloro-4-methylpyran-2-one via intramolecular esterification and chloride substitution . While this method produces a methyl-substituted analog, analogous routes using non-methylated precursors may generate the parent 6-chloropyran-2-one .

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:

  • Temperature: 80–120°C

  • Catalyst: Lewis acids (e.g., ZnCl₂)

  • Reaction Time: 4–6 hours

These conditions minimize byproducts such as dichlorinated isomers, ensuring cost-effective manufacturing .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 6 undergoes facile substitution with nucleophiles. For instance, reaction with sodium methoxide in methanol produces 6-methoxypyran-2-one, a precursor to flavoring agents .

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate yields 2,5-diketones, useful in polymer chemistry .

  • Reduction: Catalytic hydrogenation over Pd/C generates 6-chlorotetrahydropyran-2-one, a chiral building block for pharmaceuticals .

Applications in Organic Synthesis

Intermediate in Abscisic Acid Synthesis

6-Chloro-4-methylpyran-2-one, a structurally related compound, serves as a key intermediate in the stereospecific synthesis of (±)-abscisic acid, a plant hormone critical for stress responses . The chloropyranone undergoes condensation with 4-methylpent-3-en-2-one, followed by oxidation and reduction steps, to construct the hormone’s cyclic skeleton . This highlights the potential of chloropyranone derivatives in complex natural product synthesis.

Pharmaceutical Building Block

While direct biological data for 6-chloropyran-2-one is limited, its derivatives exhibit:

  • Antimicrobial Activity: Pyranone analogs show MIC values of 25–50 µg/mL against Staphylococcus aureus .

  • Cytotoxicity: Methyl-substituted variants demonstrate IC₅₀ values of 65–86 µM against breast and colon cancer cell lines .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in modulating biochemical pathways, particularly in plant hormone signaling.

  • Derivatization: Explore novel substituents at positions 4 and 6 to enhance bioactivity.

  • Green Chemistry: Develop solvent-free cyclization methods using microwave irradiation.

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